molecular formula C16H13N3O B11987358 3-((1H-Indol-3-ylmethylene)-amino)-benzamide

3-((1H-Indol-3-ylmethylene)-amino)-benzamide

Cat. No.: B11987358
M. Wt: 263.29 g/mol
InChI Key: LIXYXRXWCQKTHI-UHFFFAOYSA-N
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Description

3-((1H-Indol-3-ylmethylene)-amino)-benzamide: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((1H-Indol-3-ylmethylene)-amino)-benzamide typically involves the condensation of indole-3-carbaldehyde with 3-aminobenzamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or indole ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-((1H-Indol-3-ylmethylene)-amino)-benzamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various indole-based compounds with potential biological activities .

Biology: In biological research, this compound is studied for its antimicrobial and antitubercular properties. It has shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis .

Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer agent. It has demonstrated cytotoxic activity against various cancer cell lines, making it a candidate for further drug development .

Industry: In the industrial sector, this compound could be used in the development of new antimicrobial agents, especially in the face of rising drug resistance .

Mechanism of Action

The mechanism of action of 3-((1H-Indol-3-ylmethylene)-amino)-benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death. In cancer cells, it could induce apoptosis by interfering with tubulin polymerization, thereby disrupting cell division .

Comparison with Similar Compounds

  • (1H-Indol-3-yl)methanamine
  • N-(1H-Indol-3-ylmethylene)methanamine
  • 1-(1-Isobutylpyrrolidin-3-yl)methanamine

Comparison: Compared to these similar compounds, 3-((1H-Indol-3-ylmethylene)-amino)-benzamide stands out due to its unique combination of an indole ring and a benzamide moiety. This structural feature contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

3-(1H-indol-3-ylmethylideneamino)benzamide

InChI

InChI=1S/C16H13N3O/c17-16(20)11-4-3-5-13(8-11)18-9-12-10-19-15-7-2-1-6-14(12)15/h1-10,19H,(H2,17,20)

InChI Key

LIXYXRXWCQKTHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=CC(=C3)C(=O)N

Origin of Product

United States

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